2-(2-Aminothiazol-5-yl)acetaldehyde
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Overview
Description
2-(2-Aminothiazol-5-yl)acetaldehyde is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in an aqueous or ethanol medium, and the product is isolated by crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-(2-Aminothiazol-5-yl)acetic acid.
Reduction: 2-(2-Aminothiazol-5-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Aminothiazol-5-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-5-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to interact with these molecular targets, disrupting their normal function and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: The parent compound, which lacks the aldehyde group.
2-(2-Aminothiazol-4-yl)acetaldehyde: A positional isomer with the amino group at the 4-position.
2-(2-Aminothiazol-5-yl)acetic acid: The oxidized form of 2-(2-Aminothiazol-5-yl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C5H6N2OS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2,(H2,6,7) |
InChI Key |
RZNKWSBQFHNLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)CC=O |
Origin of Product |
United States |
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